3-(2-Furanyl)-N-(4-methyl-2-nitrophenyl)-2-propenamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a furan ring, a nitrophenyl group, and a prop-2-enamide moiety, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as furan-2-carboxaldehyde and 4-methyl-2-nitroaniline, undergo a condensation reaction in the presence of a base like sodium hydroxide or potassium carbonate.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with an appropriate reagent, such as acetic anhydride, to form the final enamide structure.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide may involve:
Large-Scale Condensation Reactions: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-(4-nitrophenyl)prop-2-enamide: Lacks the methyl group on the nitrophenyl ring.
(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide: Lacks the nitro group on the phenyl ring.
Uniqueness
(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
355815-62-2 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2O4/c1-10-4-6-12(13(9-10)16(18)19)15-14(17)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,15,17) |
InChI Key |
FTUDQLWTMQASFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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